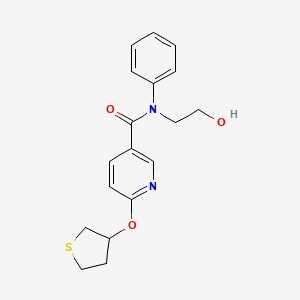

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on existing research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with a thiolane moiety and a hydroxyethyl group. The presence of the carboxamide functional group classifies it as an amide, while the thiolane group introduces unique chemical reactivity.

- Molecular Formula : C15H18N2O3S

- Molecular Weight : Approximately 298.38 g/mol

This structural arrangement allows for diverse interactions with biological targets, which can influence its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with enzymes or receptors due to the following:

- Hydrogen Bonding : The nitrogen atom in the pyridine ring can form hydrogen bonds with target proteins.

- Cysteine Interaction : The thiolane group may interact with cysteine residues in active sites of proteins, potentially impacting enzyme activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Pyridine Derivative Modification : Utilizing existing pyridine structures and modifying them through various reactions.

- Reagents Used : A variety of reagents may be employed, including halogenated compounds and thiolane derivatives.

- Characterization Techniques : Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to ensure purity and structural integrity.

Antimicrobial Activity

Research into similar compounds suggests that modifications around the pyridine ring can significantly influence binding affinity and selectivity towards specific biological targets. For instance, studies indicate that certain pyridine derivatives exhibit antimicrobial properties against various pathogens.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| N-(2-hydroxyethyl)-N-phenyl derivatives | Antimicrobial | Bacteria and fungi | |

| Similar pyridine derivatives | Antitubercular | Mycobacterium tuberculosis |

Case Studies

- Antimicrobial Efficacy : A study on related pyridine compounds demonstrated moderate-to-good activity against pathogenic bacteria and fungi, suggesting potential for this compound in treating infections.

- In Vivo Studies : Preliminary in vivo evaluations indicate promising biodistribution profiles for related compounds, which could provide insights into the pharmacokinetics of this compound.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Medicinal Chemistry : Development of new antimicrobial agents or drug candidates targeting specific enzymes or receptors.

- Material Science : Utilization in creating novel materials with specific chemical reactivity or stability.

科学研究应用

Introduction to N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide

This compound is a complex organic compound that belongs to the class of pyridine derivatives. Its unique molecular structure incorporates a pyridine ring, a thiolane moiety, and a hydroxyethyl group, which contribute to its distinct chemical properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and material science.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. The pyridine nitrogen can facilitate hydrogen bonding with biological targets, while the thiolane group may interact with cysteine residues in active sites of enzymes or receptors. Research into similar compounds indicates that modifications around the pyridine ring can significantly influence binding affinity and selectivity towards specific biological targets.

Case Studies

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyridine compounds exhibit antibacterial properties. Investigating this compound could reveal similar activities, contributing to the development of new antibiotics .

- Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. By exploring its interaction with specific targets, researchers can assess its potential as a therapeutic agent against diseases linked to enzyme dysregulation.

Material Science

The unique chemical reactivity of this compound allows for its incorporation into polymeric materials and nanocomposites. Its ability to form coordination complexes with metal ions can be utilized in creating functional materials for sensors and catalysis.

Potential Applications

- Catalysis : The compound's ability to form stable complexes with transition metals suggests its use as a catalyst in organic reactions, enhancing reaction rates and selectivity .

- Nanotechnology : Incorporation into nanomaterials could lead to advancements in drug delivery systems or bioimaging agents due to its biocompatibility and functionalization potential .

化学反应分析

Oxidation Reactions

The nitrile group undergoes oxidation to form carboxylic acids or ketones under specific conditions.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, chromium trioxide (CrO₃).

-

Products :

-

Carboxylic acid derivatives via hydrolysis of the nitrile.

-

Ketones if oxidation occurs at the benzylic position (α-carbon to the nitrile).

-

Example :

Under strong acidic conditions with KMnO₄, the nitrile group is oxidized to a carboxylic acid, yielding 2-(5-chloro-2-methoxy-4-methylphenyl)acetic acid .

Reduction Reactions

The nitrile group can be reduced to primary amines or aldehydes.

-

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) for conversion to primary amines.

-

Catalytic hydrogenation (H₂/Pd or Raney Ni) for selective reduction.

-

Example :

Reduction with LiAlH₄ produces 2-(5-chloro-2-methoxy-4-methylphenyl)ethylamine, a primary amine .

Aromatic Electrophilic Substitution

The aromatic ring’s substitution pattern (methoxy: ortho/para-directing; chloro: meta-directing) governs reactivity:

-

Nitration : Occurs at the ortho position to the methoxy group due to its strong activation.

-

Halogenation : Bromine or iodine substitutes at the para position relative to the methyl group .

Nucleophilic Substitution

The chloro substituent at position 5 participates in nucleophilic aromatic substitution (SₙAr) under basic conditions.

-

Reagents/Conditions : Sodium methoxide (NaOMe) or ammonia (NH₃) at elevated temperatures.

Radical Reactions

The nitrile group facilitates radical-mediated transformations:

-

Cyanomethyl Radical Formation : Initiated by tert-butoxy radicals (from di-tert-butyl peroxide, DTBP) abstracting a hydrogen from the nitrile’s α-carbon.

-

Coupling Reactions : Cyanomethyl radicals dimerize or react with other radicals (e.g., sulfur radicals) to form tetrasubstituted olefins .

Mechanism Example :

-

DTBP generates tert-butoxy radicals.

-

Hydrogen abstraction from acetonitrile forms a cyanomethyl radical.

Hydrolysis Reactions

The nitrile group hydrolyzes to amides or carboxylic acids:

-

Acidic Conditions : Yield carboxylic acids (e.g., HCl/H₂O).

-

Basic Conditions : Form amides intermediately (e.g., NaOH/H₂O₂) .

Metal-Catalyzed Additions

Nickel or iron catalysts enable additions to carbonyl groups:

Cross-Coupling Reactions

Palladium catalysts facilitate Suzuki or Heck couplings at the aromatic ring, leveraging the chloro substituent as a leaving group .

Mechanistic Insights

-

Radical Pathways : The nitrile’s α-hydrogen is susceptible to abstraction, enabling participation in free-radical cascades .

-

Directing Effects : Methoxy and methyl groups dominate substitution patterns, overriding the chloro group’s deactivating influence .

-

Catalytic Specificity : Transition metals like Ni or Pd enhance regioselectivity in cross-coupling reactions .

属性

IUPAC Name |

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-10-9-20(15-4-2-1-3-5-15)18(22)14-6-7-17(19-12-14)23-16-8-11-24-13-16/h1-7,12,16,21H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGKZIJCYCOAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)N(CCO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。